molecular formula C22H22N2O6 B557064 Fmoc-Dap(Alloc)-OH CAS No. 188970-92-5

Fmoc-Dap(Alloc)-OH

Cat. No.: B557064
CAS No.: 188970-92-5
M. Wt: 410.4 g/mol
InChI Key: MPVGCCAXXFLGIU-IBGZPJMESA-N
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Description

Fmoc-Dap(Alloc)-OH, also known as 9-fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid with allyloxycarbonyl protection, is a derivative of the amino acid diaminopropionic acid. This compound is widely used in peptide synthesis due to its unique protective groups that facilitate the selective deprotection and coupling of amino acids.

Mechanism of Action

Target of Action

Fmoc-Dap(Alloc)-OH is a modified amino acid that primarily targets the process of self-assembly in biological systems . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it an important component in the fabrication of functional materials .

Mode of Action

The compound interacts with its targets through a variety of forces including hydrophobic interactions from the fluorenyl ring, steric optimization from the linker (the methoxycarbonyl group), and the driving forces induced by the peptide sequences . These unique interactions result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the self-assembly of biomolecules. The compound can influence the formation of π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting the self-assembly . The conversion of peptide sequences can offer an additional approach for controlling the self-assembly of Fmoc-modified short peptides .

Pharmacokinetics

The compound’s inherent hydrophobicity and aromaticity, which contribute to its self-assembly properties, may also influence its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to promote the self-assembly of biomolecules. This can lead to the formation of functional materials with potential applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the final pH of the environment is a principal determinant of the mechanical properties of FmocFF gels . Additionally, the presence of certain halogens can exert a strong influence on the self-assembly of Fmoc-F .

Biochemical Analysis

Biochemical Properties

Fmoc-Dap(Alloc)-OH interacts with various enzymes, proteins, and other biomolecules. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This interaction is crucial in the role of this compound in biochemical reactions .

Cellular Effects

This compound has distinct effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation . The exact mechanisms of transport and distribution are still being researched.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dap(Alloc)-OH typically involves the protection of the amino groups of diaminopropionic acid. The process begins with the protection of the alpha-amino group using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the protection of the side-chain amino group with the allyloxycarbonyl (Alloc) group. The reaction conditions often involve the use of base catalysts such as diisopropylethylamine (DIPEA) and coupling reagents like 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and high-yield production of the compound by attaching the amino acid to a solid resin support, followed by sequential addition and deprotection of the protective groups .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Dap(Alloc)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Alloc group can be deprotected using palladium catalysts in the presence of nucleophiles.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HOBt and DIC.

    Substitution Reactions: The side-chain amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, coupled peptides, and substituted derivatives of diaminopropionic acid .

Scientific Research Applications

Chemistry

Fmoc-Dap(Alloc)-OH is extensively used in the synthesis of complex peptides and proteins. Its protective groups allow for the selective deprotection and coupling of amino acids, making it a valuable tool in peptide chemistry .

Biology

In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. Its ability to form stable peptide bonds makes it ideal for creating biologically active peptides .

Medicine

The compound is used in the development of peptide-based drugs. Its selective deprotection properties allow for the precise synthesis of therapeutic peptides, which can be used to target specific biological pathways .

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its compatibility with automated SPPS techniques makes it suitable for industrial production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Dap(Alloc)-OH is unique due to its specific protective groups that allow for selective deprotection and coupling. Compared to similar compounds like Fmoc-Dab(Alloc)-OH and Fmoc-Orn(Alloc)-OH, this compound offers a distinct advantage in the synthesis of peptides with specific side-chain functionalities .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVGCCAXXFLGIU-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373241
Record name Fmoc-Dap(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188970-92-5
Record name Fmoc-Dap(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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